STS-E412
Overview
Description
STS-E412 is a nonpeptidyl compound known for its tissue-protective properties. It selectively activates the erythropoietin receptor and the common beta-chain receptor, making it a valuable tool in the study of neurological disorders . The compound has a molecular weight of 318.76 and a chemical formula of C15H15ClN4O2 .
Mechanism of Action
- STS-E412 is a small molecule modulator that selectively activates the tissue-protective erythropoietin receptor (EPOR) and its co-receptor CD131 .
- This compound interacts with EPOR and CD131, triggering their phosphorylation .
- This activation leads to downstream signaling events, including phosphorylation of JAK2 and AKT .
- These signaling pathways contribute to cytoprotective effects in cells expressing the tissue-protective EPO receptor .
Target of Action
Mode of Action
Result of Action
Keep in mind that this compound’s development has been discontinued, but understanding its mechanism provides valuable insights for future drug discovery and therapeutic strategies . If you have any additional questions or need further details, feel free to ask! 😊
Biochemical Analysis
Biochemical Properties
STS-E412 interacts with the erythropoietin receptor (EPOR) and CD131 . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT . These interactions play a crucial role in the biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases FXN expression in primary human cortical cells, retinoic-acid differentiated murine P19 cells, and normal and FA patient-derived PBMC . This influence on cell function impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It increases the phosphorylation of EPOR, CD131, and the EPO-associated signaling molecules JAK2 and AKT .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to increase FXN expression in the heart of FXN-deficient KIKO mice . The effects of this compound on FXN expression in the brains of KIKO mice were not observed following treatment with recombinant human erythropoietin (rhEPO), suggesting that the effects of this compound on FXN expression in the CNS are superior to rhEPO in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways that interact with the erythropoietin receptor (EPOR) and CD131
Preparation Methods
The synthesis of STS-E412 involves several steps. One of the methods includes the reaction of 2-(4-chlorophenoxy)ethan-1-ol with sodium hydride in tetrahydrofuran. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
STS-E412 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include sodium hydride and tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
STS-E412 has several scientific research applications:
Neurological Disorders: It is used to study neurological disorders due to its tissue-protective properties.
Organ Protection: The compound is also used in research related to organ protection.
Neurodegenerative Diseases: This compound is valuable in the study of neurodegenerative diseases, providing insights into potential therapeutic approaches.
Comparison with Similar Compounds
STS-E412 is compared with other small molecule agonists of the tissue-protective erythropoietin receptor, such as STS-E424 . Both compounds increase the expression of frataxin in vitro and in vivo, but this compound has shown superior effects in the central nervous system compared to recombinant human erythropoietin . This makes this compound unique in its ability to provide tissue protection without the erythropoietic effects associated with erythropoietin .
Similar compounds include:
STS-E424: Another small molecule agonist of the tissue-protective erythropoietin receptor.
Recombinant Human Erythropoietin: Known for its erythropoietic and tissue-protective properties.
References
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-10-9-11(2)20-14(17-10)18-15(19-20)22-8-7-21-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFMOBKQELKMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)OCCOC3=CC=C(C=C3)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does STS-E412 interact with its target and what are the downstream effects?
A: this compound selectively activates the tissue-protective erythropoietin receptor, which comprises an erythropoietin receptor subunit (EPOR) and the common β-chain (CD131) [, , , ]. Upon binding to this receptor complex, this compound triggers phosphorylation of EPOR and CD131, activating downstream signaling molecules like JAK2 and AKT [, , , ]. This activation leads to erythropoietin-like cytoprotective effects in various cell types, including primary neuronal cells and renal proximal tubular epithelial cells [, , , ].
Q2: What is known about the structure-activity relationship (SAR) of this compound?
A2: While the provided research papers mainly focus on characterizing this compound, they don't delve into detailed SAR studies. Further research exploring modifications to the 2-[2-(4-Chlorophenoxy)ethoxy]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine structure is needed to understand how specific structural features influence its activity, potency, and selectivity.
Q3: What evidence suggests that this compound might be effective in treating central nervous system (CNS) diseases?
A: The research highlights this compound's ability to penetrate the blood-brain barrier, a crucial factor for CNS drug delivery [, , , ]. Additionally, the compound exhibits potent cytoprotective effects in primary human neuronal cells and rat hippocampal neurons [, , , ]. This combination of CNS accessibility and neuroprotective properties makes this compound a promising candidate for further investigation in the context of CNS diseases.
Q4: How does the selectivity of this compound for the tissue-protective erythropoietin receptor contribute to its potential as a therapeutic agent?
A: this compound demonstrates high selectivity for the EPOR/CD131 heterodimer, showing no activity towards the EPOR/EPOR homodimer, which is responsible for erythropoiesis (red blood cell production) [, , , ]. This selectivity is crucial because it allows this compound to exert tissue-protective effects without stimulating erythropoiesis, potentially avoiding side effects associated with increased red blood cell mass.
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
- Discovery and Characterization of Nonpeptidyl Agonists of the Tissue-Protective Erythropoietin Receptor s:
- Discovery and characterization of nonpeptidyl agonists of the tissue-protective erythropoietin receptor:
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